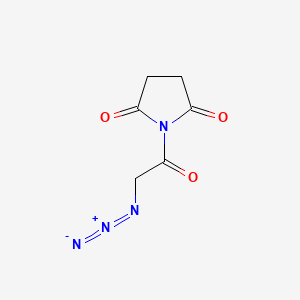
N-(2-Azidoacetyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-アジドアセチル)スクシンイミドは、分子式C6H6N4O3を持つ化学化合物です。これは、スクシンイミド環に結合したアセチル基に、アジド基(-N3)が結合していることを特徴としています。
準備方法
合成経路と反応条件
N-(2-アジドアセチル)スクシンイミドの合成は、一般的にスクシンイミドと2-アジドアセチルクロリドの反応によって行われます。反応は、トリエチルアミンなどの塩基の存在下で行われ、反応中に生成される塩酸を中和します。反応は通常、アジド基の反応性を制御するために、低温でジクロロメタンなどの有機溶媒中で行われます。
工業生産方法
N-(2-アジドアセチル)スクシンイミドの工業生産方法は、文献にはあまり記載されていません。一般的なアプローチは、潜在的に爆発性のあるアジド基の存在による適切な取り扱いと安全対策を確保しながら、実験室規模の合成方法をスケールアップすることを含みます。
化学反応の分析
反応の種類
N-(2-アジドアセチル)スクシンイミドは、次のものを含むさまざまな種類の化学反応を起こす可能性があります。
置換反応: アジド基は、他の求核剤と置換できる求核置換反応に関与することができます。
還元反応: アジド基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミン基に還元できます。
環状付加反応: アジド基は、ヒュイスゲン1,3-双極子環状付加反応などの環状付加反応に関与して、トリアゾールを形成することができます。
一般的な試薬と条件
求核置換: 一般的な求核剤には、アミンとチオールが含まれます。反応は通常、室温でジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で行われます。
還元: アジド基の還元には、水素ガスとパラジウム担持炭素(Pd/C)が一般的に使用されます。
環状付加: ヒュイスゲン環状付加反応を促進するために、銅(I)触媒が頻繁に使用されます。
生成される主な生成物
置換: 主な生成物は、アジド基を置換したさまざまな置換基を持つスクシンイミドの誘導体です。
還元: 主な生成物はN-(2-アミノアセチル)スクシンイミドです。
環状付加: 主な生成物はトリアゾール誘導体です。
科学研究における用途
N-(2-アジドアセチル)スクシンイミドは、科学研究でいくつかの用途があります。
化学: クリックケミストリーを介してトリアゾール含有化合物の合成において、特に有機合成のビルディングブロックとして使用されます。
生物学: アルキン含有プローブで標的化できるアジド基で生体分子を標識するのに使用される生体接合技術で使用されます。
産業: 特定の化学機能を持つ新しい材料の開発に使用できます。
科学的研究の応用
N-(2-Azidoacetyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.
Biology: It is used in bioconjugation techniques to label biomolecules with azido groups, which can then be targeted with alkyne-containing probes.
Industry: It can be used in the development of new materials with specific chemical functionalities.
作用機序
N-(2-アジドアセチル)スクシンイミドの作用機序は、主にアジド基の反応性に関与しています。アジド基は、クリックケミストリーで広く使用されている安定なトリアゾール環を形成するために、アルキンと環状付加反応を起こすことができます。この反応性は、生体接合や材料科学など、さまざまな用途で利用されています。
類似の化合物との比較
類似の化合物
N-アジドアセチルガラクトサミン(GalAz): 細胞の代謝標識に使用されます。
N-アジドアセチルマンノサミン(ManAz): GalAzとは選択性が異なるが、代謝標識にも使用されます。
独自性
N-(2-アジドアセチル)スクシンイミドは、スクシンイミド環により、他のアジドアセチル化合物と比べて追加の化学機能と反応性があり、独自です。これは、アジド基とスクシンイミド基の両方の機能を必要とする用途で特に役立ちます。
類似化合物との比較
Similar Compounds
N-Azidoacetylgalactosamine (GalAz): Used in metabolic labeling of cells.
N-Azidoacetylmannosamine (ManAz): Also used in metabolic labeling but with different selectivity compared to GalAz.
Uniqueness
N-(2-Azidoacetyl)succinimide is unique due to its succinimide ring, which provides additional chemical functionalities and reactivity compared to other azidoacetyl compounds. This makes it particularly useful in applications requiring both azido and succinimide functionalities.
特性
分子式 |
C6H6N4O3 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC名 |
1-(2-azidoacetyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2 |
InChIキー |
GDCUCQOAYLXWQC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


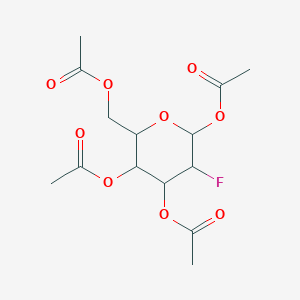

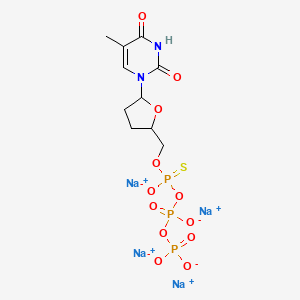
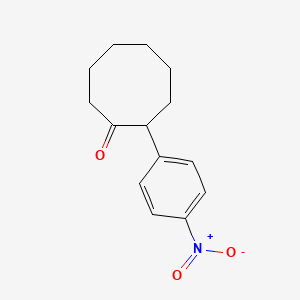

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
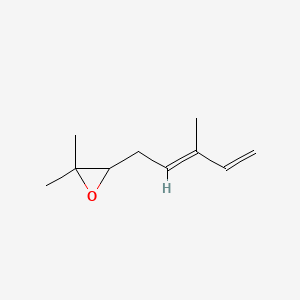



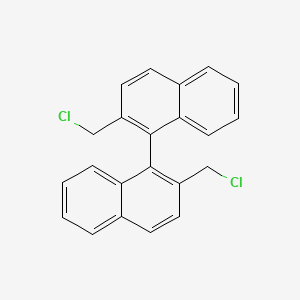
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)


